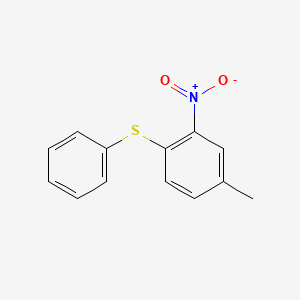
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a pyrrolidinone ring and a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-methyl-2-pyrrolidinone with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated by filtration, washing, and drying.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonates.
Aplicaciones Científicas De Investigación
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-2-pyrrolidinone): A related compound with a similar pyrrolidinone ring structure.
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and a benzenesulfonate group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-6-12(7-4-10)19(16,17)18-9-11-5-8-13(15)14(11)2/h3-4,6-7,11H,5,8-9H2,1-2H3 |
Clave InChI |
WSUNUKLDYKZPCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)


![4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B8280306.png)


![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2S)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B8280321.png)
![Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)




![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate 4-methylbenzenesulfonate](/img/structure/B8280387.png)
